molecular formula C13H12ClN5OS2 B2817063 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1396854-23-1

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2817063
CAS No.: 1396854-23-1
M. Wt: 353.84
InChI Key: KJTXJTFVHOLHQA-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety and a thiadiazole ring, which are linked through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzo[d]thiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and sulfur in the presence of a base, followed by cyclization.

    Methylation: The resulting 4-chlorobenzo[d]thiazole is then methylated using methyl iodide in the presence of a base to form the methylamino derivative.

    Acetamide Formation: The methylamino derivative is then reacted with chloroacetyl chloride to form the acetamide intermediate.

    Thiadiazole Ring Formation: Finally, the acetamide intermediate is reacted with thiosemicarbazide under acidic conditions to form the 5-methyl-1,3,4-thiadiazole ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases, including cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide shares structural similarities with other heterocyclic compounds such as:
    • 4-chlorobenzo[d]thiazole derivatives
    • 1,3,4-thiadiazole derivatives

Uniqueness

  • The unique combination of the chlorobenzo[d]thiazole and thiadiazole moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5OS2/c1-7-17-18-12(21-7)15-10(20)6-19(2)13-16-11-8(14)4-3-5-9(11)22-13/h3-5H,6H2,1-2H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXJTFVHOLHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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